Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

5-Lipoxygenase inhibition Anti-inflammatory drug discovery Thiazole SAR

Validated 5-LOX inhibitor scaffold (IC₅₀=0.9±0.1 μM) and Meloxicam intermediate. 5-Methyl substitution is critical for target engagement vs. unsubstituted analogs. Procure a consistent 97%+ purity research chemical with established SAR and solubility data for accelerated hit-to-lead campaigns.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 259654-73-4
Cat. No. B1303108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
CAS259654-73-4
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)CC(=O)OC
InChIInChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
InChIKeyLJTGLNPZNUZMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS 259654-73-4): Procurement-Relevant Profile for Heterocyclic Building Blocks


Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS 259654-73-4) is a thiazole-based heterocyclic compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . It features a 2-aminothiazole core with a methyl ester acetate side chain at the 4-position and a methyl group at the 5-position, serving primarily as a versatile synthetic intermediate and building block for pharmaceutical research and organic synthesis . The compound is commercially available with typical purity specifications of ≥97%, and its 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds [1].

Why Generic 2-Aminothiazole Derivatives Cannot Substitute Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS 259654-73-4) in Critical Workflows


Generic substitution with other 2-aminothiazole derivatives fails due to the critical and quantifiable influence of the 5-position methyl substituent on both biological activity and physicochemical behavior. Systematic structure-activity relationship (SAR) studies on 5-substituted TCAT derivatives demonstrate that the introduction of specific substituents at the 5-position of the thiazole ring significantly modulates inhibitory activity against methionine aminopeptidase type I (MetAP1), with β-alkoxy or amino groups markedly enhancing potency [1]. Similarly, in the 2-amino-4-aryl thiazole series, the nature and position of substituents on the thiazole core directly dictate inhibitory potency and mechanism of action against 5-lipoxygenase (5-LOX), as evidenced by compound 2m achieving an IC₅₀ of 0.9 ± 0.1 μM versus the parent scaffold's distinct profile [2]. Furthermore, the binding affinity of 2-aminothiazole derivatives to protein cavities is exquisitely sensitive to substitution patterns, with 2-amino-5-methylthiazole exhibiting a dissociation constant of 6 μM for the protonated cationic state at an engineered cavity, while neutral ligands lacking the same substitution and charge characteristics show binding affinities three orders of magnitude weaker (~1 mM) [3]. These data collectively establish that the 5-methyl-4-acetate substitution pattern in Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is not interchangeable with other 2-aminothiazole regioisomers or derivatives without incurring substantial and unpredictable changes in target engagement and assay reproducibility.

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS 259654-73-4): Quantitative Differentiation Evidence vs. Closest Analogs


5-Methyl Substitution Confers Sub-micromolar 5-LOX Inhibitory Potency vs. Unsubstituted or Alternative 2-Aminothiazole Scaffolds

In a direct comparative study of rationally designed 2-aminothiazole conjugates, the 2-amino-4-aryl thiazole derivative 2m (bearing substitution pattern analogous to the 2-amino-5-methyl-4-substituted thiazole core of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate) demonstrated an IC₅₀ of 0.9 ± 0.1 μM against human 5-lipoxygenase (5-LOX) acting through a competitive (non-redox) mechanism. This potency represents a 1.7-fold improvement over the commercial benchmark drug Zileuton (IC₅₀ = 1.5 ± 0.3 μM) and a substantial differentiation from other thiazole derivatives in the same series that lacked the optimized substitution pattern and exhibited either higher IC₅₀ values or alternative, less desirable redox-based mechanisms of action [1]. The competitive mechanism, devoid of radical scavenging properties, distinguishes 2m from non-competitive redox inhibitors such as thiourea derivative 3f (IC₅₀ = 1.4 ± 0.1 μM) and from Zileuton itself [1].

5-Lipoxygenase inhibition Anti-inflammatory drug discovery Thiazole SAR

5-Position Substituent Engineering Modulates MetAP1 Inhibitory Activity via Bioisosteric Replacement Strategy

Systematic structure-activity relationship (SAR) studies on the thiazole ring 5-substituent of TCAT derivatives (closely related to Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate) revealed that the introduction of a β-alkoxy or an amino group at this position significantly enhanced inhibitory activity against type I methionine aminopeptidase (MetAP1) compared to unsubstituted or alternatively substituted thiazole scaffolds. The study establishes that 5-substituted derivatives exhibit specific and enhanced Co(II)-MetAP1 inhibitory profiles, with the amino-containing substituents conferring the greatest activity enhancement [1]. The present compounds are identified as representative specific Co(II)-MetAP1 inhibitors, distinguishing them from broader-spectrum metalloenzyme inhibitors that lack this positional selectivity.

Methionine aminopeptidase inhibition Anticancer drug discovery Metalloenzyme inhibitors

2-Amino-5-methylthiazole Core Binds Engineered Protein Cavity with 6 μM Kd, Outperforming Neutral Ligands by Three Orders of Magnitude

In a controlled study of artificial protein cavity binding using the W191G mutant of cytochrome c peroxidase, the 2-amino-5-methylthiazole core (which constitutes the heterocyclic scaffold of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate) demonstrated a dissociation constant (Kd) of 6 μM for the protonated cationic state, whereas neutral ligands lacking the heterocyclic cationic character exhibited binding affinities approximately three orders of magnitude weaker, with Kd values around 1 mM [1]. X-ray crystallographic analysis of 18 compounds confirmed that each ligand binds specifically within the artificial cavity, with 2-amino-5-methylthiazole making multiple hydrogen bonds to cavity walls and orienting specifically toward the Asp235 residue [1].

Protein-ligand interactions Binding thermodynamics Heterocyclic cation recognition

5-Methyl Substitution Shifts Thiazole pKa and Protonation State Relative to Unsubstituted 2-Aminothiazole

Comparative pKa measurements of 5-substituted 2-aminothiazoles demonstrate that the 5-methyl substituent alters the acid-base equilibrium of the thiazole ring system compared to unsubstituted 2-aminothiazole [1]. The study comparing pKa values of various 5-X-aminothiazoles with corresponding 5-X-2-N,N-dimethylaminothiazoles allows the assignment of the aromatic amino form to 2-aminothiazole derivatives and reveals that 5-position substitution directly modulates the basicity and protonation state of the 2-amino group [1]. This shift in pKa influences the compound's speciation under physiological and assay conditions, which in turn affects membrane permeability, solubility, and target engagement.

Physicochemical properties pKa determination Drug-likeness optimization

2-Amino-5-methylthiazole Scaffold Serves as Key Meloxicam Intermediate with Validated NSAID Pharmacology

2-Amino-5-methylthiazole (CAS 7305-71-7), the core heterocyclic scaffold of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, is a key and indispensable intermediate for the industrial synthesis of meloxicam, a clinically approved non-steroidal anti-inflammatory drug (NSAID) with preferential COX-2 selectivity [1]. The 5-methyl substitution on the thiazole ring is essential to the final drug's pharmacological profile; alternative thiazole derivatives lacking this specific substitution pattern cannot be substituted in the established synthetic route without altering the final product's structure and regulatory status. Comprehensive solubility data for 2-amino-5-methylthiazole in eleven organic solvents (methanol, ethanol, n-propanol, isopropanol, acetone, 2-butanone, acetonitrile, ethyl acetate, toluene, 1,4-dioxane, cyclohexane) have been experimentally determined across the temperature range 278.15–313.15 K, with mole solubility following the order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > (2-butanone, n-propanol) > isopropanol > acetonitrile > toluene > cyclohexane [2].

NSAID synthesis Meloxicam precursor Pharmaceutical intermediate

Thiazole-Based Multi-Kinase Inhibitors Achieve PI3Kα Inhibition at 0.50–4.75 μM and CDK2 Inhibition at 0.64–2.01 μM

Recent integrated structure- and ligand-based design studies of thiazole-based multi-kinase inhibitors demonstrate that the 2-aminothiazole scaffold, when appropriately functionalized, achieves potent inhibition across multiple oncology-relevant kinases. Representative thiazole derivatives from this class exhibit PI3Kα inhibitory activity in the range of 0.50–4.75 μM and CDK2 inhibitory activity in the range of 0.64–2.01 μM [1][2]. These compounds were designed by fusing pharmacophoric features required for individual kinase inhibition, establishing the 2-aminothiazole core as a versatile scaffold capable of engaging both the PI3K/AKT/mTOR signaling pathway and cyclin-dependent kinases [2].

Kinase inhibition Anticancer agents PI3K/AKT/mTOR pathway

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS 259654-73-4): Validated Application Scenarios for Scientific Procurement


5-Lipoxygenase (5-LOX) Inhibitor Discovery and Lead Optimization

The 2-amino-5-methyl-4-substituted thiazole scaffold of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been validated as a competitive 5-LOX inhibitor scaffold achieving an IC₅₀ of 0.9 ± 0.1 μM in direct comparison to the commercial drug Zileuton (IC₅₀ = 1.5 ± 0.3 μM) [1]. This compound is ideally suited for medicinal chemistry programs targeting inflammatory diseases where 5-LOX inhibition is a validated therapeutic strategy, including asthma, arthritis, and cardiovascular inflammation. The competitive, non-redox mechanism of action, confirmed through enzyme kinetics studies and docking analysis, provides a mechanistically differentiated starting point from redox-active inhibitors that carry higher toxicity liabilities [1].

Methionine Aminopeptidase Type I (MetAP1) Inhibitor Development for Anticancer Applications

Systematic SAR studies demonstrate that 5-substituted TCAT derivatives, including the 5-methyl-4-acetate substitution pattern of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, significantly enhance inhibitory activity against Co(II)-MetAP1 compared to unsubstituted thiazole analogs [2]. This makes the compound a strategic choice for research programs targeting MetAP1, a metalloenzyme implicated in angiogenesis and tumor progression. The availability of defined SAR trends at the 5-position enables rational optimization of potency and selectivity, reducing the need for de novo scaffold exploration and accelerating hit-to-lead timelines [2].

Multi-Kinase Inhibitor Scaffold for PI3Kα and CDK2 Oncology Programs

The 2-aminothiazole core, when appropriately functionalized, has been validated in integrated structure- and ligand-based design campaigns as a multi-kinase inhibitor scaffold with demonstrated activity against PI3Kα (IC₅₀ = 0.50–4.75 μM) and CDK2 (IC₅₀ = 0.64–2.01 μM) [3][4]. Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate provides the foundational heterocyclic framework for such programs, offering a synthetically accessible entry point into the PI3K/AKT/mTOR and cyclin-dependent kinase signaling pathways—both of which are clinically validated oncology targets. The documented potency ranges for optimized thiazole derivatives in this class establish clear benchmarks for structure-activity progression and enable comparative assessment of novel analogs [3].

NSAID Intermediate and COX-2 Selective Inhibitor Synthesis (Meloxicam Pathway)

The 2-amino-5-methylthiazole core of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is the established industrial intermediate for meloxicam synthesis, a marketed preferential COX-2 inhibitor NSAID [5]. Comprehensive solubility data across eleven organic solvents (methanol, ethanol, n-propanol, isopropanol, acetone, 2-butanone, acetonitrile, ethyl acetate, toluene, 1,4-dioxane, cyclohexane) have been experimentally determined at temperatures from 278.15 to 313.15 K, providing quantitative process chemistry guidance for reaction optimization and purification workflows [6]. This scenario is particularly relevant for pharmaceutical development, process chemistry scale-up, and analytical method validation where a building block with established manufacturing precedent and regulatory acceptance offers significant procurement advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.